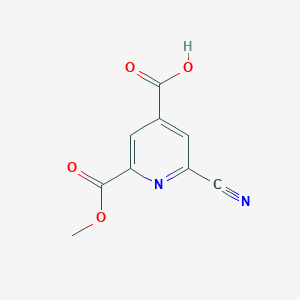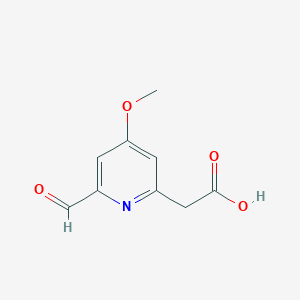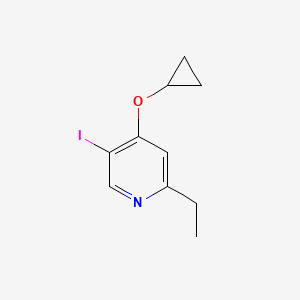
2-Cyano-6-(methoxycarbonyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H6N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a cyano group at the 2-position and a methoxycarbonyl group at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(methoxycarbonyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with appropriate reagents to introduce the cyano and methoxycarbonyl groups. For instance, a reaction under reflux conditions at 160°C for 16 hours can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The cyano and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalyst presence are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Cyano-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with desired chemical properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-Cyano-6-(methoxycarbonyl)isonicotinic acid involves its interaction with molecular targets and pathways. The cyano and methoxycarbonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid: A structural isomer with the carboxyl group at the 4-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-Cyano-6-(methoxycarbonyl)isonicotinic acid is unique due to the specific positioning of the cyano and methoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-cyano-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(14)7-3-5(8(12)13)2-6(4-10)11-7/h2-3H,1H3,(H,12,13) |
Clé InChI |
MVMARLCRMRRAQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)




![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
